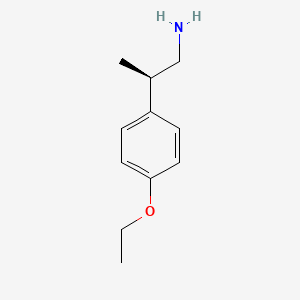

![molecular formula C21H15ClN6O2 B2764500 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1113109-43-5](/img/structure/B2764500.png)

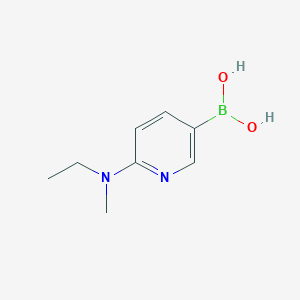

1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H15ClN6O2 and its molecular weight is 418.84. The purity is usually 95%.

The exact mass of the compound 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-5-lipoxygenase Agents

- A study synthesized derivatives of pyrazolopyrimidines and evaluated them as potential anticancer and anti-5-lipoxygenase agents. These compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and their structure-activity relationship (SAR) was discussed (Rahmouni et al., 2016).

Adenosine Receptor Affinity

- Another research focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, studying their affinity for A1 adenosine receptors. These compounds showed promising results in receptor affinity assays (Harden et al., 1991).

Antimicrobial Activity

- Research synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including hydrazones and oxadiazole-2-thiol, and evaluated their antimicrobial activities against various bacteria and fungi. Some compounds demonstrated moderate to outstanding antimicrobial activity (El-sayed et al., 2017).

Antibacterial Activity of Oxadiazoles

- A study synthesized novel oxadiazoles linked with pyrazolopyrimidinones and evaluated their antibacterial activities. One compound in particular showed significant activity against various bacterial strains (Rai et al., 2009).

Nonsteroidal Antiinflammatory Drugs (NSAIDs)

- Syntheses of pyrazolo[1,5-a]pyrimidines were performed to explore their antiinflammatory properties. One derivative was found to be highly active as an NSAID and devoid of ulcerogenic activity (Auzzi et al., 1983).

Insecticidal Activity

- A series of compounds with 1,3,4-oxadiazole rings, including pyrazolopyrimidinones, were synthesized and their insecticidal activities against diamondback moth were evaluated. Some compounds exhibited good insecticidal activities (Qi et al., 2014).

Antimicrobial and Anticancer Agents

- Research synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, and evaluated them for antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Corrosion Inhibition

- A study explored the corrosion inhibition properties of heterocyclic derivatives, including pyrazolopyrimidinones, on C-steel surface in HCl. These compounds showed potential as corrosion inhibitors (Abdel Hameed et al., 2020).

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN6O2/c1-13-7-8-15(22)9-17(13)28-20-16(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPFEYAIQSFWNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

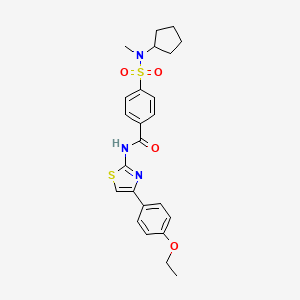

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

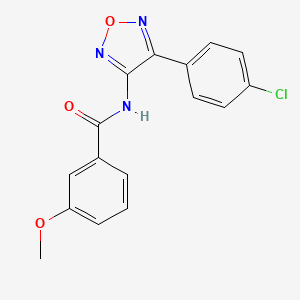

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)

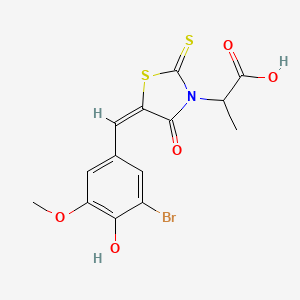

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

amine hydrobromide](/img/no-structure.png)